molecular formula C23H19N3O B11113850 3-(piperidin-1-yl)-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one

3-(piperidin-1-yl)-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one

Cat. No.: B11113850
M. Wt: 353.4 g/mol
InChI Key: UEVMJXPDIPPFPE-UHFFFAOYSA-N
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Description

3-PIPERIDINO-7H-[1,3]BENZIMIDAZO[2,1-A]BENZO[DE]ISOQUINOLIN-7-ONE is a complex heterocyclic compound that belongs to the class of benzimidazoisoquinolines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-PIPERIDINO-7H-[1,3]BENZIMIDAZO[2,1-A]BENZO[DE]ISOQUINOLIN-7-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of N-methacryloyl-2-phenylbenzoimidazoles through radical strategies . This process can be catalyzed by various metal reagents or through visible-light-driven cascade radical cyclization .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as using metal-free oxidative acylation/cyclization under visible light, have been developed to meet these goals .

Chemical Reactions Analysis

Types of Reactions

3-PIPERIDINO-7H-[1,3]BENZIMIDAZO[2,1-A]BENZO[DE]ISOQUINOLIN-7-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazoisoquinolinones, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

3-PIPERIDINO-7H-[1,3]BENZIMIDAZO[2,1-A]BENZO[DE]ISOQUINOLIN-7-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-PIPERIDINO-7H-[1,3]BENZIMIDAZO[2,1-A]BENZO[DE]ISOQUINOLIN-7-ONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H19N3O

Molecular Weight

353.4 g/mol

IUPAC Name

17-piperidin-1-yl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaen-11-one

InChI

InChI=1S/C23H19N3O/c27-23-17-8-6-7-15-19(25-13-4-1-5-14-25)12-11-16(21(15)17)22-24-18-9-2-3-10-20(18)26(22)23/h2-3,6-12H,1,4-5,13-14H2

InChI Key

UEVMJXPDIPPFPE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C5=NC6=CC=CC=C6N5C4=O

Origin of Product

United States

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